N-(2,4,5-trichlorophenyl)propanamide
CAS No.: 26320-49-0
Cat. No.: VC10989636
Molecular Formula: C9H8Cl3NO
Molecular Weight: 252.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26320-49-0 |
|---|---|
| Molecular Formula | C9H8Cl3NO |
| Molecular Weight | 252.5 g/mol |
| IUPAC Name | N-(2,4,5-trichlorophenyl)propanamide |
| Standard InChI | InChI=1S/C9H8Cl3NO/c1-2-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14) |
| Standard InChI Key | RCMIESDIVIZSDX-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl |
Introduction
Chemical Structure and Identification
N-(2,4,5-Trichlorophenyl)propanamide is defined by its IUPAC name, 2-chloro-N-(2,4,5-trichlorophenyl)propanamide, reflecting the chlorine substituents at the 2-position of the propanamide chain and the 2,4,5-positions of the phenyl ring . The SMILES notation CC(C(=O)NC₁=CC(=C(C=C₁Cl)Cl)Cl)Cl encodes this structure, highlighting the amide linkage and tetra-substituted chlorination pattern .
Molecular and Electronic Features
Key computed properties include:
| Property | Value | Method (PubChem Release) |
|---|---|---|
| Molecular Weight | 287.0 g/mol | PubChem 2.1 (2021.05.07) |
| XLogP3 | 4 | XLogP3 3.0 (2019.06.18) |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |
| Exact Mass | 286.925225 Da | PubChem 2.1 (2021.05.07) |
The molecule’s planar aromatic ring and electron-withdrawing chlorine atoms likely influence its reactivity, particularly in electrophilic substitution or nucleophilic acyl substitution reactions .
Synthesis and Manufacturing
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Chlorination of Propanamide: 2-Chloropropanoyl chloride may react with 2,4,5-trichloroaniline in a polar aprotic solvent (e.g., 1,2-dichloroethane) under basic conditions.
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Catalytic Hydrolysis: Iron(III) chloride, as used in similar amide syntheses, could facilitate the formation of the acyl chloride intermediate .
Critical challenges include regioselective chlorination and minimizing polychlorinated byproducts, common in multi-halogenated systems .
Physical and Chemical Properties
The compound’s high lipophilicity (XLogP3 = 4) suggests low water solubility and a propensity for bioaccumulation, consistent with chlorinated aromatics . Its hydrogen-bonding capacity (1 donor, 1 acceptor) may facilitate weak intermolecular interactions, influencing crystalline packing or solubility in polar solvents . Stability under ambient conditions is unconfirmed but inferred to be moderate, given the resilience of aryl chlorides to hydrolysis .
Applications and Uses
While no direct applications are reported, structural parallels to agrochemical intermediates imply potential utility. For instance, 2-chloro-N-(2,4-difluorophenyl)nicotinamide is a precursor to the herbicide diflufenican . Similarly, N-(2,4,5-trichlorophenyl)propanamide’s chlorinated backbone may serve as a building block for sulfonylurea herbicides or fungicides, though further functionalization would be required .
Environmental Impact and Degradation
Chlorinated aromatics are notoriously recalcitrant to biodegradation. The 2,4,5-trichlorophenyl group’s resistance to microbial degradation suggests that N-(2,4,5-trichlorophenyl)propanamide could persist in soil or aquatic systems, potentially bioaccumulating in aquatic organisms . Photolytic dechlorination under UV light is a plausible degradation pathway, though reaction byproducts remain speculative.
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